1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole
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Overview
Description
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a difluoroethyl group and a nitro group attached to the pyrazole ring. The incorporation of fluorine atoms often enhances the compound’s stability and bioavailability, making it of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole typically involves the introduction of the difluoroethyl group and the nitro group onto the pyrazole ring. One common method includes the reaction of 2,2-difluoroethylamine with a suitable pyrazole precursor under nitration conditions. The reaction conditions often involve the use of strong acids such as nitric acid or sulfuric acid to facilitate the nitration process . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, facilitated by catalysts such as palladium.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and bioavailability make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
1-(2,2-Difluoroethyl)-5-chloro-1H-pyrazole: The presence of a chloro group instead of a nitro group results in different chemical properties and applications.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole: The methyl group provides different steric and electronic effects compared to the nitro group.
The uniqueness of this compound lies in its combination of the difluoroethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-4(7)3-9-5(10(11)12)1-2-8-9/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSMAXXKJKFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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